molecular formula C10H11N3 B2750903 3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine CAS No. 622403-62-7

3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine

Cat. No.: B2750903
CAS No.: 622403-62-7
M. Wt: 173.219
InChI Key: ICBQQZKYADSVRS-UHFFFAOYSA-N
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Description

3-(1,3-Dimethyl-1H-pyrazol-5-yl)pyridine (CAS 622403-62-7) is a high-purity chemical compound offered for research and development purposes. This molecule features a pyridine ring directly linked to a 1,3-dimethyl-1H-pyrazole group, making it a valuable nitrogen-containing heterocyclic building block . With the molecular formula C 10 H 11 N 3 and a molecular weight of 173.21 g/mol, this compound is a key synthetic intermediate for constructing more complex molecular architectures . The structural motif of pyrazole-pyridine hybrids is of significant interest in medicinal and agrochemical research, as these scaffolds are frequently found in compounds with diverse biological activities . Heterocyclic structures containing pyrazole and pyridine rings are well-known components of various biologically active compounds and are often explored in multi-component reactions to quickly generate structural diversity for screening . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic uses, or for administration to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,5-dimethylpyrazol-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-6-10(13(2)12-8)9-4-3-5-11-7-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBQQZKYADSVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 1,3 Dimethyl 1h Pyrazol 5 Yl Pyridine

Retrosynthetic Analysis of the 3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine Scaffold

A retrosynthetic analysis of this compound reveals several plausible bond disconnections, offering different strategic pathways for its synthesis. The primary disconnection is at the C-C bond between the pyridine (B92270) and pyrazole (B372694) rings. This leads to two main fragments: a substituted pyridine and a substituted pyrazole, which can be coupled in the final step.

Alternatively, the pyrazole ring itself can be disconnected, suggesting a synthesis that involves the formation of the pyrazole ring on a pre-existing pyridine scaffold. This approach would typically involve the reaction of a pyridine-containing 1,3-dicarbonyl compound with a substituted hydrazine (B178648). A third strategy involves the construction of the pyridine ring from a pyrazole-containing precursor. Each of these retrosynthetic pathways informs the selection of specific synthetic methodologies, which can be broadly categorized as classical or modern catalytic approaches.

Classical Synthetic Routes to Pyrazolylpyridines

Classical synthetic routes to pyrazolylpyridines generally rely on well-established condensation and cyclization reactions, often involving multi-step linear sequences or convergent strategies.

Multi-step Linear Syntheses for this compound

A linear synthesis of this compound could commence with the formation of the pyrazole ring, followed by the construction of the pyridine ring. A representative, albeit generalized, multi-step linear synthesis is outlined below:

Step 1: Synthesis of 1,3-dimethyl-1H-pyrazol-5-amine The synthesis of the pyrazole core can be achieved through the condensation of a β-ketoester with methylhydrazine, followed by further functionalization.

Step 2: Pyridine Ring Formation The resulting aminopyrazole can then be utilized in a variety of pyridine ring-forming reactions. For instance, a reaction with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound could lead to the formation of the pyridine ring.

StepReactantsReagents and ConditionsProduct
1Ethyl acetoacetate, MethylhydrazineEtOH, reflux5-methyl-2H-pyrazol-3(4H)-one
25-methyl-2H-pyrazol-3(4H)-oneMethylating agent (e.g., CH₃I)1,3-dimethyl-1H-pyrazol-5(4H)-one
31,3-dimethyl-1H-pyrazol-5(4H)-oneNitration, then reduction1,3-dimethyl-1H-pyrazol-5-amine
41,3-dimethyl-1H-pyrazol-5-amine, 1,3-dicarbonyl compoundAcid or base catalysis, heatThis compound derivative

This table presents a generalized multi-step linear synthesis. Specific reagents and conditions may vary.

Convergent Synthetic Approaches to the Chemical Compound

A plausible convergent strategy involves the Knorr pyrazole synthesis. This would entail the reaction of a pyridine-substituted 1,3-dicarbonyl compound with methylhydrazine. The pyridine-substituted 1,3-dicarbonyl can be prepared from a suitable pyridine precursor.

Fragment 1 Synthesis (Pyridine)Fragment 2 (Hydrazine)Coupling ReactionFinal Product
3-Acetylpyridine -> 3-(3-oxobutanoyl)pyridineMethylhydrazineEtOH, reflux3-(1,5-dimethyl-1H-pyrazol-3-yl)pyridine (Isomer)
3-Nicotinoyl chloride -> 3-(1,3-dioxobutyl)pyridineMethylhydrazineAcetic acid, heatThis compound

This table illustrates a convergent synthetic concept. The regioselectivity of the pyrazole formation is a critical factor.

Modern Catalytic Approaches in the Formation of this compound

Modern organic synthesis heavily relies on transition-metal-catalyzed reactions to form C-C and C-N bonds with high efficiency and selectivity. These methods are particularly valuable for the construction of biheterocyclic systems like this compound.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi) in Pyrazolylpyridine Synthesis

Cross-coupling reactions are powerful tools for the formation of the key C-C bond between the pyridine and pyrazole rings. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a boronic acid or ester with a halide. For the synthesis of the target molecule, this could involve the reaction of 3-pyridylboronic acid with a halogenated 1,3-dimethyl-1H-pyrazole, or a pyrazolylboronic acid with a 3-halopyridine. The Suzuki-Miyaura coupling is widely used in pharmaceutical synthesis due to the stability and low toxicity of the boronic acid reagents. nih.govrsc.org

Stille Coupling: The Stille reaction utilizes an organotin reagent as the organometallic partner. wikipedia.orglibretexts.orgorganic-chemistry.orgnumberanalytics.com While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org

Negishi Coupling: This coupling employs an organozinc reagent. researchgate.netorganic-chemistry.orgorganic-chemistry.org Organozinc reagents are highly reactive and can often provide good yields where other methods fail. organic-chemistry.org

Cross-Coupling ReactionPyridine PartnerPyrazole PartnerCatalyst System (Typical)
Suzuki-Miyaura3-Bromopyridine1,3-Dimethyl-1H-pyrazol-5-ylboronic acidPd(PPh₃)₄, Na₂CO₃
Stille3-Iodopyridine5-(Tributylstannyl)-1,3-dimethyl-1H-pyrazolePd(PPh₃)₄, CuI
Negishi3-Bromopyridine5-(Chlorozinc)-1,3-dimethyl-1H-pyrazolePdCl₂(dppf)

This table provides representative examples of cross-coupling strategies. The specific catalyst, ligand, and base are crucial for reaction success.

C-H Functionalization Strategies for Pyridine and Pyrazole Moieties

Direct C-H functionalization has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalization of the coupling partners. researchgate.netrsc.orgrsc.org

For the synthesis of this compound, two main C-H functionalization strategies can be envisioned:

Direct Arylation of the Pyrazole: This would involve the palladium-catalyzed reaction of 1,3-dimethyl-1H-pyrazole with a 3-halopyridine. The regioselectivity of the C-H activation on the pyrazole ring is a key challenge. rsc.orgnih.gov

Direct Pyrazolation of Pyridine: This approach would entail the reaction of pyridine with a functionalized pyrazole, such as a pyrazolyl halide or a pyrazole with a directing group, to activate a specific C-H bond on the pyridine ring. The inherent low reactivity of pyridine C-H bonds often necessitates the use of directing groups or harsh reaction conditions. researchgate.netrsc.orgslideshare.net

This table outlines potential C-H functionalization approaches. The development of specific and efficient protocols for this particular transformation is an active area of research.

Flow Chemistry Applications in the Synthesis of Pyrazole and Pyridine Scaffolds

Flow chemistry has emerged as a powerful technology for the synthesis of nitrogen-containing heterocycles, offering significant advantages over traditional batch methods in terms of safety, efficiency, and scalability. researchgate.netnih.gov Continuous-flow systems provide superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and yields. galchimia.com

For pyrazole synthesis, flow chemistry enables the safe handling of hazardous intermediates. For instance, a multistep continuous flow process has been developed for the conversion of anilines into N-arylated pyrazoles. nih.gov This method involves the in situ formation and immediate use of reactive intermediates like diazonium salts and hydrazines, thereby avoiding their hazardous accumulation and storage. nih.gov Similarly, pyrazole-4-carboxylate derivatives have been synthesized in good to excellent yields (62–82%) and with high regioselectivity using a flow setup involving vinylidene keto esters and hydrazine derivatives. mdpi.com

The pyrazolopyridine scaffold, which combines both pyrazole and pyridine rings, also benefits from flow chemistry applications. researchgate.netmdpi.com The technology facilitates the integration of synthesis, purification, and analysis, accelerating the optimization of reaction conditions for these more complex heterocyclic systems. galchimia.com A key advantage is the ability to perform reactions under conditions that are inaccessible in batch chemistry, potentially unlocking novel synthetic pathways to pyrazolylpyridine derivatives. galchimia.com The photochemical synthesis of pyrazolines from tetrazoles has been successfully implemented in a continuous flow system, demonstrating the synergy between flow chemistry and other green techniques to produce heterocyclic building blocks in a safe and scalable manner. worktribe.comthieme-connect.comresearchgate.net

Multicomponent Reactions (MCRs) for Derivatization of Pyrazolylpyridines

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are a cornerstone of efficient and diversity-oriented synthesis. rsc.org This approach is particularly valuable for constructing complex molecular architectures like pyrazolylpyridines from simple, commercially available precursors. rsc.org

A notable example is the cascade reaction between N-tosylhydrazones and 2-alkynylpyridines to furnish 2-(pyrazol-3-yl)pyridines. rsc.orgresearchgate.net This methodology has been extended to a three-component reaction involving α-bromo-N-tosylhydrazones, alkynylpyridines, and NH-azoles, allowing for the rapid assembly of molecules featuring three distinct heterocycles in one step. rsc.org Such strategies are highly atom-economical and reduce the number of purification steps, aligning with the principles of green chemistry.

MCRs have also been employed to synthesize fused pyrazolopyridine systems. A novel series of pyranopyrazolopyridone derivatives was synthesized via an MCR involving 4-hydroxy-6-methylpyridin-2-ones, aromatic aldehydes, and a pyrazolone, facilitated by a bimetallic magnetic catalyst. nih.gov This method highlights the operational simplicity and high yields (73–94%) achievable with MCRs. The ability to generate libraries of structurally diverse pyrazolylpyridine derivatives through MCRs is crucial for drug discovery and materials science, where rapid screening of analogues is often required. rsc.org

Table 1: Examples of Multicomponent Reactions for Pyrazolylpyridine Scaffolds

Reactants Product Type Key Features Reference
N-tosylhydrazones, 2-alkynylpyridines, NH-azoles 2-(Polysubstituted-pyrazol-3-yl)pyridines Assembles three different heterocycles in a single step; generates molecular diversity. rsc.org
4-hydroxy-6-methylpyridin-2-ones, Aromatic aldehydes, Pyrazolone Pyranopyrazolopyridone derivatives High isolated yields (73-94%); operational simplicity; use of a recyclable magnetic catalyst. nih.gov

Green Chemistry Principles and Sustainable Synthetic Protocols

The integration of green chemistry principles into the synthesis of pyrazolylpyridines is essential for developing environmentally benign and sustainable processes. jocpr.com Key strategies include the use of solvent-free conditions, alternative energy sources like microwaves and light, and the design of atom-economical reactions.

Eliminating volatile organic solvents is a primary goal of green chemistry, as it reduces waste, cost, and environmental impact. Solvent-free, or solid-state, reactions often lead to higher efficiency, shorter reaction times, and easier product isolation. The synthesis of pyrazole derivatives has been successfully achieved under solvent-free conditions, often coupled with microwave activation. nih.gov For example, the cycloaddition of tosylhydrazones from α,β-unsaturated carbonyl compounds proceeds in high yields without a solvent. nih.gov A comparative study between this "green" route and the classical synthetic route demonstrated a significant reduction in environmental impact. nih.gov Similarly, a novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been developed using pyridine N-oxides and dialkylcyanamides, showcasing an atom-economical approach to pyridine functionalization. rsc.org

Microwave irradiation has become a standard tool in green organic synthesis, offering dramatic reductions in reaction times, increased product yields, and often enhanced selectivity compared to conventional heating methods. jocpr.comresearchgate.net The synthesis of pyrazolo[3,4-b]pyridine derivatives has been effectively achieved using microwave technology. nih.govresearchgate.net In one study, the reaction of 4-(dimethylaminomethylene)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one with active methylene (B1212753) reagents was carried out using both conventional heating and microwave irradiation. nih.gov The microwave-assisted method significantly reduced reaction times while improving yields, demonstrating its superiority for synthesizing these scaffolds. bohrium.com This technique's ability to rapidly heat sealed reaction vessels allows for the exploration of a wider range of reaction conditions safely and efficiently. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazolopyridine Derivatives

Method Reaction Time Yield Advantages of Microwave Method Reference
  • Increased product yield
  • Energy efficiency | bohrium.com | | Microwave Irradiation | Minutes | High | - Rapid and efficient heating
  • Often cleaner reactions | nih.govbohrium.com |
  • Photochemical reactions utilize light as a clean reagent to drive chemical transformations, often enabling unique reaction pathways that are not accessible through thermal methods. researchgate.net An innovative and green approach to pyrazole synthesis involves the photochemical conversion of tetrazoles into pyrazolines. worktribe.comthieme-connect.com This method is a reagent-free "photo-click" strategy where UV light induces the extrusion of nitrogen gas from a tetrazole, generating a nitrile imine dipole in situ. worktribe.comresearchgate.net This reactive intermediate is then trapped by a dipolarophile to form the pyrazoline ring, with nitrogen being the sole byproduct. This process is particularly well-suited for integration with flow chemistry, allowing for the safe, continuous, and scalable production of these heterocyclic precursors. worktribe.comresearchgate.net

    Comparative Analysis of Synthetic Efficiency and Regioselectivity for Pyrazolylpyridine Derivatives

    The synthesis of substituted pyrazolylpyridines often presents challenges related to regioselectivity, particularly when using unsymmetrical starting materials. The choice of synthetic methodology has a profound impact on both the efficiency (yield, reaction time) and the regiochemical outcome of the reaction.

    The classical condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to a mixture of two regioisomeric pyrazoles. nih.gov The regioselectivity of this reaction is highly dependent on the reaction conditions. For instance, the condensation of arylhydrazine hydrochlorides with 1,3-diketones in aprotic dipolar solvents like N,N-dimethylacetamide can provide significantly higher regioselectivity and yields compared to reactions in traditional protic solvents like ethanol. mdpi.comnih.gov

    Flow chemistry offers excellent control over reaction parameters, which can be leveraged to enhance regioselectivity. The synthesis of pyrazole-4-carboxylate derivatives in a flow system achieved excellent regioselectivities (e.g., 95:5 to 98:2). mdpi.com This level of control is often difficult to achieve in batch reactions where thermal gradients and mixing inefficiencies can affect the reaction pathway.

    Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step. While generally efficient, regioselectivity can still be a concern and must be controlled through the careful design of substrates and reaction conditions. For example, cascade reactions involving N-tosylhydrazones and alkynylpyridines have been developed to be highly regioselective. rsc.org

    Microwave-assisted synthesis primarily enhances reaction rates and yields by providing efficient and uniform heating. While it may not inherently alter the regiochemical preference of a reaction, the ability to rapidly screen various catalysts, solvents, and temperatures allows for faster optimization of conditions that favor the desired regioisomer. nih.govbohrium.com

    Table 3: Comparative Overview of Synthetic Methodologies

    Methodology Primary Advantages Key Considerations Regioselectivity Control
    Flow Chemistry Enhanced safety, scalability, precise control, reproducibility. researchgate.netnih.gov Initial setup cost and expertise. High; precise control of temperature, mixing, and residence time. mdpi.com
    Multicomponent Reactions High efficiency, atom economy, molecular diversity from simple precursors. rsc.orgrsc.org Substrate scope, optimization can be complex. Dependent on substrate design and reaction mechanism. rsc.org
    Microwave-Assisted Synthesis Drastically reduced reaction times, often higher yields. nih.govbohrium.com Scalability limitations, potential for pressure buildup. Indirectly, by enabling rapid optimization of reaction conditions.
    Photochemical Synthesis Access to unique transformations, use of a clean reagent (light). worktribe.com Specialized equipment, potential for side reactions. Often high, governed by photochemical reaction pathways.
    Solvent-Free Synthesis Environmentally friendly, simplified workup, reduced waste. nih.gov Limited to solid-state or neat liquid reactions. Can be influenced by the crystal packing or physical state of reactants.

    Reactivity and Derivatization Studies of 3 1,3 Dimethyl 1h Pyrazol 5 Yl Pyridine

    Electrophilic Aromatic Substitution on Pyridine (B92270) and Pyrazole (B372694) Moieties

    Electrophilic aromatic substitution (SEAr) on the 3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine scaffold is dictated by the distinct electronic nature of its constituent rings. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org Conversely, the pyrazole ring is an electron-rich system and thus more susceptible to electrophilic substitution.

    Research on pyrazole and its derivatives has shown that electrophilic halogenation, such as bromination or iodination, typically occurs at the C4 position of the pyrazole ring, provided it is unsubstituted. researchgate.netbeilstein-archives.org For instance, the direct halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS) provides 4-halogenated pyrazole derivatives in good yields. beilstein-archives.org While specific studies on the halogenation of this compound are not extensively documented, it is anticipated that electrophilic attack would preferentially occur at the C4 position of the pyrazole ring.

    Nitration of pyrazoles can also be achieved, often requiring specific conditions. For example, the nitration of 3,5-dimethylpyrazole (B48361) has been reported to yield 3,5-dimethyl-4-nitropyrazole. mdpi.com Given the deactivating nature of the pyridyl substituent on the pyrazole ring, harsher conditions might be necessary for the nitration of this compound, though the C4 position of the pyrazole remains the most probable site of reaction.

    Nucleophilic Aromatic Substitution on the Chemical Compound

    Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic systems like pyridine, particularly when a good leaving group is present at the C2 or C4 positions. In the case of this compound, if a halogen atom were introduced onto the pyridine ring, it would become susceptible to nucleophilic attack.

    Studies on halo-pyridines have demonstrated their utility in SNAr reactions. For instance, the reaction of 3-halo-4-aminopyridines with acyl chlorides leads to a rearrangement via an intramolecular nucleophilic aromatic substitution. nih.govresearchgate.net While direct experimental data on the nucleophilic substitution of halo-derivatives of this compound is limited, it is plausible that a leaving group on the pyridine ring, especially at the C2 or C6 positions, would be readily displaced by nucleophiles. The pyrazole ring, being electron-rich, is generally not susceptible to nucleophilic aromatic substitution unless strongly activated by electron-withdrawing groups.

    Metalation and Directed Ortho-Metalation Strategies

    Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org In this compound, both the pyridine and pyrazole nitrogen atoms can potentially act as directing groups for lithiation.

    The lithiation of pyridines containing a DMG is a well-established method for introducing substituents at the positions ortho to the DMG. clockss.orgresearchgate.net The nitrogen atom of the pyridine ring itself can direct metalation, although this can be complicated by nucleophilic addition of the organolithium reagent to the C=N bond. clockss.org The use of hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can mitigate this side reaction. uwindsor.ca For a 3-substituted pyridine, lithiation is generally directed to the C2 or C4 position.

    On the pyrazole ring, N-aryl substituents can direct ortho-metalation on the aryl group. rsc.org In the case of this compound, the pyridyl group could potentially direct metalation to the C4 position of the pyrazole ring. Conversely, the pyrazole ring could direct metalation on the pyridine ring. The regiochemical outcome of such a reaction would depend on the relative directing ability of the two heterocyclic systems and the reaction conditions employed. Studies on the lithiation of 1-phenyl-3,5-disubstituted pyrazoles have shown that metalation occurs at the ortho-position of the phenyl group. researchgate.net

    Functional Group Interconversions on the this compound Scaffold

    Functional group interconversions on the this compound scaffold would likely involve transformations of substituents on either the pyridine or pyrazole rings, or on the methyl groups. For example, if a nitro group were introduced onto the pyrazole ring, it could be reduced to an amino group, which could then undergo a variety of further transformations. Similarly, a halogen atom on either ring could be converted to other functional groups via metal-catalyzed cross-coupling reactions or nucleophilic substitution.

    The methyl groups on the pyrazole ring could also be functionalized. For instance, lateral lithiation of methyl-substituted azoles is a known process, which could allow for the introduction of various electrophiles at the methyl position. researchgate.net

    Oxidation and Reduction Chemistry of the Heterocyclic Rings

    The oxidation of this compound would likely target the pyridine nitrogen atom to form the corresponding N-oxide. The oxidation of pyridines to pyridine N-oxides is a common transformation, often carried out using peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org Pyridine N-oxides are valuable intermediates in the functionalization of the pyridine ring, as they can facilitate both electrophilic and nucleophilic substitution reactions.

    The reduction of the pyridine ring in this compound would lead to the corresponding piperidine (B6355638) derivative. The catalytic hydrogenation of pyridines to piperidines is a well-established process, often requiring catalysts such as platinum oxide (PtO₂) under acidic conditions and hydrogen pressure. researchgate.netresearchgate.net The pyrazole ring is generally more resistant to catalytic hydrogenation than the pyridine ring. A multi-step process involving partial reduction of the pyridine ring followed by further functionalization and subsequent full reduction can provide access to a variety of substituted piperidines. nih.govmdpi.com

    Palladium-Catalyzed Functionalization and Cross-Coupling of the Chemical Compound

    Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds. Should halogenated derivatives of this compound be available, they would be expected to participate in a variety of such transformations.

    The Suzuki-Miyaura coupling of a bromo-substituted this compound with boronic acids would enable the formation of carbon-carbon bonds, introducing aryl or vinyl substituents. This reaction has been successfully applied to both bromo-pyridines and bromo-pyrazoles. nih.govrsc.orgbeilstein-journals.orgresearchgate.net For instance, the Suzuki-Miyaura coupling of 5-chloro-1,3-dimethyl-1H-pyrazole has been reported. researchgate.net

    The Heck reaction , which couples aryl or vinyl halides with alkenes, is another viable strategy for the functionalization of halo-derivatives of this scaffold. organic-chemistry.orgwikipedia.orgresearchgate.netresearchgate.net This reaction would allow for the introduction of alkenyl substituents.

    The Buchwald-Hartwig amination provides a powerful method for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction could be employed to introduce a range of amino groups onto a halogenated this compound backbone. The Buchwald-Hartwig coupling has been successfully used for the amination of 4-halo-1H-pyrazoles. researchgate.netnih.gov

    Table 1: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions

    Reaction Name Coupling Partners Potential Product
    Suzuki-Miyaura Halo-3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine + Boronic Acid Aryl/Vinyl-3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine
    Heck Halo-3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine + Alkene Alkenyl-3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine
    Buchwald-Hartwig Halo-3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine + Amine Amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine

    Formation of Complex Molecular Architectures Incorporating the Chemical Compound

    The bifunctional nature of the this compound scaffold, with its two nitrogen-containing heterocyclic rings, makes it an attractive building block for the synthesis of more complex molecular architectures, such as macrocycles and cryptands. The nitrogen atoms can act as coordination sites for metal ions or as points for covalent linkage to other molecular fragments.

    The synthesis of cryptands incorporating pyridine units in their bridges has been reported, often utilizing aromatic nucleophilic substitution reactions. beilstein-journals.orgnih.govnih.gov By designing appropriate linkers and reaction partners, it is conceivable that this compound could be incorporated into such three-dimensional host molecules. These complex structures often exhibit interesting host-guest chemistry, with the ability to encapsulate smaller molecules or ions within their cavities.

    Information Not Available for this compound

    Following a comprehensive search of available scientific literature and databases, no specific information was found regarding the coordination chemistry and metal complexation of the chemical compound This compound .

    Extensive queries aimed at uncovering data related to its ligand properties, the synthesis of its transition metal complexes, and the catalytic or luminescent applications of such complexes did not yield any relevant results for this specific molecule. The scientific literature readily contains information on related isomers and analogues, such as those based on 3,5-dimethylpyrazole or other pyridyl-pyrazole scaffolds, but data pertaining explicitly to the this compound structure is absent from the searched resources.

    Therefore, it is not possible to provide the requested detailed article on the following topics for this particular compound:

    Coordination Chemistry and Metal Complexation of 3 1,3 Dimethyl 1h Pyrazol 5 Yl Pyridine

    Catalytic Applications of Metal Complexes Containing 3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine

    Without primary or review literature discussing the synthesis and characterization of this ligand and its corresponding metal complexes, a scientifically accurate and informative article that adheres to the provided structure cannot be generated.

    Organometallic Catalysis for Organic Transformations

    Metal complexes derived from pyrazolylpyridine ligands have demonstrated considerable efficacy as catalysts in a range of organic transformations. The electronic and steric properties of these ligands can be readily tuned by modifying the substituents on either the pyrazole (B372694) or the pyridine (B92270) ring, which in turn influences the catalytic activity and selectivity of the corresponding metal complex.

    The nitrogen donor atoms of the pyrazolylpyridine scaffold form stable chelate rings with transition metals, creating robust catalysts for cross-coupling reactions. For instance, palladium complexes of pyrazole-containing ligands have been successfully employed in Suzuki-Miyaura and Heck coupling reactions, which are fundamental carbon-carbon bond-forming strategies in organic synthesis. bohrium.com The this compound ligand is expected to form similar catalytically active species. The dimethyl substitution on the pyrazole ring can enhance the solubility and stability of the metal complex, while also providing a specific steric environment around the metal center that can influence substrate approach and product formation.

    Beyond cross-coupling, pyrazolylpyridine complexes have shown promise in oxidation and hydrogenation catalysis. bohrium.com For example, copper complexes with pyrazole-based ligands have been investigated for the oxidation of catechols, mimicking the activity of catecholase enzymes. researchgate.netscirp.org The specific ligand, this compound, with its distinct electronic and steric profile, could offer new avenues for developing catalysts with tailored activities for various organic transformations. The table below summarizes the applications of related pyrazolylpyridine metal complexes in catalysis.

    Catalytic ReactionMetal CenterLigand TypeRepresentative SubstratesRef.
    Suzuki-Miyaura CouplingPalladiumPyrazolyl-phosphineAryl halides, Arylboronic acids bohrium.com
    Heck CouplingPalladiumBis(pyrazolyl)Aryl halides, Alkenes bohrium.com
    Catechol OxidationCopperPyrazole-basedCatechol researchgate.netscirp.org
    HydrogenationIridium2-(1H-pyrazol-3-yl)pyridineFormic Acid nih.gov

    Enantioselective Catalysis Research

    The development of chiral ligands is paramount for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of critical importance in the pharmaceutical and fine chemical industries. While research specifically employing this compound in enantioselective catalysis is not extensively documented, the broader class of chiral pyridine-derived ligands has been a subject of intense investigation. nih.govresearchgate.netresearchgate.net

    The synthesis of chiral derivatives of this compound could be achieved by introducing chiral substituents on the pyridine or pyrazole rings. These chiral ligands could then be coordinated to various transition metals, such as rhodium, iridium, or palladium, to create catalysts for a range of asymmetric transformations. semanticscholar.org For example, rhodium complexes of chiral pyridine-containing ligands have been successfully used in the asymmetric hydrogenation of prochiral olefins and ketones.

    The pyrazole moiety itself has been incorporated into chiral scaffolds for enantioselective reactions. For instance, the enantioselective addition of pyrazoles to 1,3-dienes has been achieved using palladium catalysis with chiral phosphine (B1218219) ligands, leading to the formation of allylic pyrazoles with high enantioselectivity. nih.gov This highlights the potential of the pyrazole nucleus as a key component in the design of new chiral ligands. The development of chiral variants of this compound could lead to novel catalysts for known and new asymmetric reactions, expanding the toolbox of synthetic organic chemists.

    Magnetic Properties of Metal Complexes Derived from Pyrazolylpyridine Ligands

    The magnetic properties of metal complexes are dictated by the nature of the metal ion, its oxidation state, and the ligand field environment. Pyrazolylpyridine ligands, particularly the tridentate 2,6-bis(pyrazolyl)pyridine (bpp) type, have been instrumental in the study of spin-crossover (SCO) phenomena. bohrium.comresearchgate.netnih.govresearchgate.net SCO is a fascinating property where a metal complex can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli such as temperature, pressure, or light. researchgate.net

    Iron(II) complexes of the type [Fe(bpp)2]2+ are well-known to exhibit SCO behavior. researchgate.net The transition temperature (T1/2) at which the LS and HS states are equally populated can be tuned by modifying the substituents on the pyrazolyl or pyridyl rings of the ligand. researchgate.net Electron-donating groups tend to stabilize the LS state, leading to a higher T1/2, while electron-withdrawing groups favor the HS state, resulting in a lower T1/2. researchgate.net

    While this compound is a bidentate ligand and would form different complexes compared to the tridentate bpp ligands, its metal complexes are also expected to exhibit interesting magnetic properties. For instance, copper(II) complexes of 2-(1H-pyrazol-3-yl)pyridine have been shown to exhibit antiferromagnetic coupling between metal centers in dinuclear structures. researchgate.net The magnetic behavior of complexes with this compound would depend on the specific metal ion and the resulting coordination geometry. The table below summarizes the magnetic properties of some metal complexes with related pyrazolylpyridine ligands.

    Metal ComplexMagnetic PropertyLigandT1/2 (K)Ref.
    [Fe(bpp)2]2+Spin-Crossover2,6-bis(pyrazol-1-yl)pyridine~254 researchgate.netnih.gov
    Fe(L)22Gradual Spin-Crossover (in solution)Substituted 2,6-bis(pyrazol-3-yl)pyridinesVaries with substituent researchgate.net
    [Cu2(μ-L)2(HCOO)2(H2O)2]Antiferromagnetic Coupling2-(1H-pyrazol-3-yl)pyridineN/A researchgate.net

    Electrochemistry of Metal-Pyrazolylpyridine Complexes

    The electrochemical behavior of metal complexes provides valuable insights into their electronic structure and reactivity. Cyclic voltammetry is a powerful technique used to study the redox properties of these compounds. Metal complexes of pyrazolylpyridine ligands can undergo reversible or irreversible redox processes centered at the metal or the ligand.

    Ruthenium(II) complexes of 2,6-bis(N-pyrazolyl)pyridine ligands have been shown to exhibit well-defined, reversible Ru(II)/Ru(III) oxidation waves. acs.org The potential of this redox couple can be tuned by altering the substituents on the pyrazolyl rings, demonstrating the electronic influence of the ligand on the metal center. acs.org The redox non-innocence of pincer-type bis(1H-pyrazol-3-yl)pyridine ligands has also been suggested in the chemical reduction of a chromium complex. nih.gov

    Similarly, transition metal complexes of 3,6-bis(3,5-dimethylpyrazolyl)pyridazine have been studied for their electrochemical properties. analis.com.my For example, a copper(II) complex of this ligand exhibited a quasi-reversible one-electron transfer process corresponding to the Cu(II)/Cu(I) redox couple. analis.com.my An iron(II) complex showed a redox couple attributed to the Fe(II)/Fe(III) transition. analis.com.my These studies indicate that the pyrazolylpyridine framework can effectively stabilize different oxidation states of the coordinated metal ion. The electrochemical properties of complexes with this compound are expected to be similarly rich and tunable, offering potential applications in areas such as electrocatalysis and molecular electronics.

    Metal ComplexRedox CoupleE1/2 (V vs. ref)LigandRef.
    [Ru(L)2]2+Ru(II)/Ru(III)Varies with substituent2,6-bis(N-pyrazolyl)pyridine acs.org
    [Cu(L)2]2+Cu(II)/Cu(I)~0.39 (average of Epa and Epc)3,6-bis(3,5-dimethylpyrazolyl)pyridazine analis.com.my
    [Fe(L)2]2+Fe(II)/Fe(III)~ -0.57 (average of Epa and Epc)3,6-bis(3,5-dimethylpyrazolyl)pyridazine analis.com.my

    Computational and Theoretical Investigations of 3 1,3 Dimethyl 1h Pyrazol 5 Yl Pyridine

    Quantum Chemical Calculations on the Electronic Structure of the Chemical Compound

    Quantum chemical calculations are fundamental to understanding the electronic nature of 3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic distribution, energy levels, and other key properties.

    Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.netiaea.org DFT is effective for predicting molecular geometries, electronic properties, and reactivity indices. researchgate.netresearchgate.net For this compound, DFT calculations, often using functionals like B3LYP, can elucidate its optimized geometry, dipole moment, and the distribution of electronic charge. derpharmachemica.comscispace.com

    Reactivity descriptors derived from DFT calculations help in predicting the chemical behavior of the molecule. These include:

    Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A higher value suggests greater stability. irjweb.comnih.gov

    Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.

    Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. irjweb.com

    These parameters offer a quantitative basis for understanding the molecule's stability and potential interaction sites for electrophilic or nucleophilic attack. nih.gov For instance, a Molecular Electrostatic Potential (MEP) map, generated through DFT, visually represents the electron density, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule. derpharmachemica.comnih.gov

    Table 1: Key Reactivity Descriptors from DFT (Note: The following values are illustrative for a generic heterocyclic compound and would need to be specifically calculated for this compound.)

    DescriptorFormulaSignificance
    Chemical Hardness (η) (I - A) / 2Measures stability and resistance to charge transfer.
    Chemical Potential (μ) - (I + A) / 2Governs electron flow between reacting species.
    Electrophilicity Index (ω) μ² / (2η)Indicates the capacity to act as an electrophile.
    Ionization Potential (I) -EHOMOEnergy required to remove an electron.
    Electron Affinity (A) -ELUMOEnergy released when an electron is added.

    Ab initio methods are quantum chemistry calculations based on first principles without the inclusion of experimental data. These calculations are crucial for a detailed understanding of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. aimspress.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. irjweb.comaimspress.com

    The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. irjweb.comresearchgate.net A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized. researchgate.net The distribution and character of the HOMO and LUMO across the molecular structure indicate the likely sites for charge transfer and chemical reactions. researchgate.net

    Conformational Analysis and Molecular Dynamics Simulations

    The three-dimensional structure and dynamics of a molecule are critical to its function. Conformational analysis of this compound would involve calculating the energy associated with the rotation around the single bond connecting the pyrazole (B372694) and pyridine (B92270) rings. This helps identify the most stable conformer (the lowest energy arrangement). nih.gov

    Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov By simulating the motions of atoms and molecules over time, MD can reveal information about conformational flexibility, stability, and interactions with other molecules, such as solvents or biological macromolecules. researchgate.net For this compound, MD simulations could predict its behavior in different environments, confirming the stability of its preferred conformation and exploring its interactions. nih.gov

    Prediction of Spectroscopic Signatures via Computational Methods (e.g., NMR, IR, UV-Vis)

    Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

    NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO). The calculated shifts, when compared to experimental data, can confirm the proposed structure of this compound. nih.govjcsp.org.pk

    IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of the molecule. derpharmachemica.comscispace.com Comparing the computed IR spectrum with the experimental one helps in assigning the observed absorption bands to specific molecular vibrations, such as C-H stretching or ring deformation modes. derpharmachemica.com

    UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. iaea.orgscispace.com These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often related to HOMO-LUMO transitions. scispace.com The solvent effects can also be modeled to provide more accurate predictions. scispace.com

    Table 2: Computationally Predicted Spectroscopic Data (Note: These are representative examples of how data would be presented. Specific values must be calculated for the target molecule.)

    SpectroscopyParameterPredicted Value
    ¹H NMR Chemical Shift (ppm)δ 2.4 (s, 3H, CH₃), 3.9 (s, 3H, CH₃), 7.2-8.6 (m, 4H, Ar-H)
    ¹³C NMR Chemical Shift (ppm)δ 12.5 (CH₃), 36.0 (CH₃), 110-155 (Ar-C)
    IR Vibrational Frequency (cm⁻¹)~3100 (Aromatic C-H str.), ~1600 (C=N str.), ~1450 (Ring str.)
    UV-Vis Max Absorption (λmax, nm)~275 nm (π → π* transition)

    Reaction Mechanism Elucidation via Computational Modeling

    Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways. nih.govcsic.es For reactions involving this compound, such as electrophilic substitution on one of the rings, computational studies can predict the most likely site of reaction and the associated activation energies. This insight is essential for designing synthetic routes and understanding the molecule's chemical reactivity under various conditions. nih.gov

    Quantitative Structure-Activity Relationship (QSAR) Modeling for Target Interactions (Focus on theoretical framework, not biological activity data)

    Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the chemical structure of compounds with their biological activity. The theoretical framework of 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA), involves aligning a set of molecules and calculating their steric and electrostatic fields. researchgate.netnih.gov These fields are then used as independent variables in a statistical model to predict the activity of new compounds. researchgate.net

    For a molecule like this compound, a QSAR study would begin by generating a 3D model of the compound and calculating various molecular descriptors (e.g., steric, electronic, hydrophobic). These descriptors quantify the structural features believed to be important for interaction with a biological target. The resulting model can guide the design of new derivatives with potentially enhanced activity by suggesting modifications that would improve interactions based on the calculated fields. nih.govnih.gov

    Intermolecular Interactions and Crystal Packing Predictions

    The arrangement of molecules in a crystalline solid is governed by a delicate balance of intermolecular forces. Computational and theoretical investigations into this compound provide critical insights into these interactions and how they dictate the crystal packing. While a definitive crystal structure for this specific compound is not publicly available, analysis of its molecular structure and comparison with closely related pyrazolyl-pyridine derivatives allow for robust predictions of its solid-state behavior.

    The primary intermolecular forces expected to influence the crystal packing of this compound include hydrogen bonding, dipole-dipole interactions, and van der Waals forces, with potential for π-π stacking. The pyridine ring, with its electronegative nitrogen atom, and the pyrazole ring are the key players in these interactions.

    The crystal structure of 4-(5-Methyl-1H-pyrazol-3-yl)pyridine monohydrate, for example, demonstrates a network of N-H···O and O-H···N hydrogen bonds involving the water molecule, which bridges the pyrazole and pyridine rings of adjacent molecules. While this compound is an anhydrous compound, this highlights the propensity of the pyrazole and pyridine nitrogens to act as hydrogen bond acceptors.

    Furthermore, π-π stacking interactions between the aromatic pyrazole and pyridine rings are also expected to contribute to the crystal's stability. The relative orientation of these rings (parallel-displaced or T-shaped) would be a critical determinant of the packing efficiency. In the crystal structure of 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one, a π–π contact between a benzene (B151609) and a pyrazole ring with a centroid–centroid distance of 3.820 Å is observed, indicating that such interactions are energetically favorable. nih.gov

    The table below presents representative crystallographic data for analogous pyrazole-pyridine derivatives, which can serve as a reference for predicting the potential crystal system and unit cell parameters for this compound.

    Compound NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)
    4-(5-Methyl-1H-pyrazol-3-yl)pyridine monohydrateMonoclinicP2₁/c7.5688.62114.70495.65954.6
    3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-oneMonoclinicP2₁/n11.5317.51816.903108.831386.1
    6-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3(2H)-oneOrthorhombicPna2₁12.14312.6555.39190828.4

    This table is for illustrative purposes and presents data for analogous compounds, not this compound.

    Potential Applications in Materials Science Research Excluding Prohibited Areas

    Supramolecular Assembly and Self-Assembled Structures Driven by the Chemical Compound

    The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. Pyrazole (B372694) and pyridine (B92270) moieties are well-known participants in forming such assemblies. Pyrazole derivatives can self-associate through hydrogen bonding and π-stacking to form structures like dimers, trimers, and catemers. mdpi.comresearchgate.net The 3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine molecule, with its distinct nitrogen atoms on both rings and aromatic surfaces, is well-suited to drive the formation of complex supramolecular architectures.

    The nitrogen on the pyridine ring can act as a hydrogen bond acceptor, while the aromatic rings facilitate π-π stacking interactions. These forces are fundamental in creating one-, two-, or three-dimensional networks. conicet.gov.ar Furthermore, pyrazolylpyridine derivatives are extensively used as ligands to coordinate with metal ions, leading to the formation of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comnih.gov These materials are crystalline structures with tunable properties, finding use in areas like gas storage and catalysis. mdpi.com The specific geometry of this compound as a ligand can direct the assembly of metal ions into predictable and functional polymeric networks.

    Table 1: Non-Covalent Interactions Driving Supramolecular Assembly

    Interaction TypeParticipating MoietyRole in Assembly
    Hydrogen Bonding Pyridine NitrogenActs as an acceptor, linking molecules together.
    π-π Stacking Pyrazole & Pyridine RingsAromatic rings stack on top of each other, contributing to structural stability.
    Coordination Bonding Pyrazole & Pyridine NitrogensAct as N-donor sites to chelate metal ions, forming CPs and MOFs. nih.govnih.gov
    Halogen Bonding (If halogenated)Halogen atoms can act as electrophilic centers, interacting with nucleophiles.

    Exploration of this compound in Organic Light-Emitting Diode (OLED) Research

    Organic Light-Emitting Diodes (OLEDs) are a major technology in displays and lighting, built from thin films of organic materials. acs.org The performance of an OLED is highly dependent on the properties of these materials, including their ability to transport electrons and holes and to emit light efficiently. Heterocyclic compounds, particularly those containing pyridine, are frequently investigated for these applications.

    Terpyridine derivatives, for instance, have been studied as electron-transporting materials and as hosts in OLED devices. acs.org The electron-deficient nature of the pyridine ring facilitates electron transport. Bipolar host materials, which can transport both electrons and holes, are particularly desirable for increasing OLED efficiency. acs.org The structure of this compound, combining an electron-deficient pyridine with an electron-rich pyrazole, provides a foundation for designing such bipolar molecules. By functionalizing this core structure, its electronic properties can be tuned to meet the specific requirements for host or electron-transporting layers in OLEDs. google.commdpi.com

    Development of Sensors and Probes Utilizing the Chemical Compound

    The nitrogen atoms in the pyrazole and pyridine rings make this compound and its derivatives excellent chelating ligands for metal ions. nih.gov This property is the basis for their application as chemical sensors. Fluorescent chemosensors are molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte, such as a metal cation. nih.gov

    Research has shown that pyrazole-based derivatives can act as selective and sensitive fluorescent probes for a variety of metal ions, including Al³⁺, Cu²⁺, Zn²⁺, and Hg²⁺. nih.gov For example, a compound with a pyridine-pyrazole scaffold was reported as a fluorescent chemosensor for the selective detection of Al³⁺, where the formation of a complex with the ion resulted in a significant increase in fluorescence intensity. nih.gov Similarly, 2,6-bis(pyrazolyl)pyridine derivatives have been demonstrated to act as fluorescence probes for Cu²⁺. acs.org The strong luminescence behavior and metal-binding tendency of these compounds make them highly suitable for sensing applications. acs.org The N-donor character of the pyrazole moiety is crucial for its utility in cation detection. nih.gov

    Table 2: Examples of Pyrazolylpyridine Derivatives in Ion Sensing

    Sensor Derivative ClassTarget IonSensing MechanismReference
    Acylhydrazone with Pyridine-PyrazoleAl³⁺Fluorescence enhancement upon complex formation. nih.gov
    2,6-Bis(pyrazolyl)pyridineCu²⁺Fluorescence quenching or enhancement. acs.org
    General Pyrazole DerivativesVarious (Fe³⁺, Cr³⁺, Ag⁺)Colorimetric and fluorescent changes. nih.gov

    Polymer Chemistry Applications of Pyrazolylpyridine Derivatives

    The versatility of the pyrazolylpyridine scaffold extends into polymer chemistry through two main routes: coordination polymers and conventional organic polymers.

    As mentioned previously, pyrazolylpyridine ligands are effective building blocks for coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.gov By reacting with various metal salts, these ligands can form extended one-, two-, or three-dimensional networks. mdpi.comnih.gov The properties of the resulting polymer, such as porosity, stability, and catalytic activity, can be controlled by the choice of both the metal ion and the specific pyrazolylpyridine ligand.

    In addition, pyrazolylpyridine derivatives can be functionalized with polymerizable groups to be incorporated into traditional polymers. For instance, pyrazolo[4,3-c]pyridine derivatives containing a pyrrole-2,5-dione group have been synthesized and copolymerized with acrylic acid via free radical polymerization. rdd.edu.iq This approach allows for the creation of new copolymers where the unique electronic and chelating properties of the pyrazolylpyridine moiety are integrated into a larger polymer backbone, potentially leading to materials with novel thermal, optical, or ion-binding characteristics.

    Photovoltaic Applications and Dye-Sensitized Solar Cells Research

    Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that uses a molecular sensitizer (B1316253) (a dye) adsorbed onto a semiconductor surface to absorb light. nih.gov Ruthenium(II) polypyridyl complexes are among the most efficient sensitizers developed for DSSCs. The ligands surrounding the metal center play a critical role in tuning the dye's optical and electrochemical properties. mdpi.comnih.gov

    Pyrazolyl-pyridine ligands, such as derivatives of this compound, have been successfully used as ancillary ligands in Ru(II) complexes for DSSC applications. mdpi.com Substituting traditional ligands with pyrazolyl-pyridine moieties can modify the metal-to-ligand charge transfer (MLCT) transitions, affecting the dye's light-harvesting ability across the solar spectrum. mdpi.comnih.gov The goal is to create dyes that absorb light broadly and have appropriate energy levels (HOMO and LUMO) to ensure efficient electron injection into the semiconductor (e.g., TiO₂) and subsequent regeneration by the electrolyte. nih.govmdpi.com The synthetic flexibility of pyrazolylpyridine derivatives allows for systematic modifications to optimize the performance of these solar cell sensitizers. nih.gov

    Table 3: Key Parameters for DSSC Sensitizers

    ParameterDescriptionImportance for Pyrazolylpyridine Ligands
    HOMO Level Highest Occupied Molecular Orbital energy.Must be more negative than the electrolyte's redox potential for dye regeneration.
    LUMO Level Lowest Unoccupied Molecular Orbital energy.Must be more positive than the semiconductor's conduction band for electron injection.
    Molar Extinction Coefficient A measure of how strongly the dye absorbs light at a given wavelength.Higher values are desirable for efficient light harvesting.
    Electrochemical Stability The ability of the dye to withstand repeated oxidation and reduction cycles.Crucial for the long-term stability and lifetime of the solar cell.

    Preclinical Biological and Pharmacological Research on 3 1,3 Dimethyl 1h Pyrazol 5 Yl Pyridine Strictly in Vitro/ in Vivo Mechanistic Studies

    Target Identification and Validation Approaches for Pyrazolylpyridine Derivatives

    The identification of molecular targets is a critical step in understanding the therapeutic potential of pyrazolylpyridine derivatives. Researchers employ a variety of in vitro techniques to elucidate the mechanisms of action for these compounds. Key approaches include enzyme inhibition assays to identify specific enzymatic targets and receptor binding studies to determine interactions with cellular receptors. These methods help to validate the molecular targets and provide a rationale for the observed pharmacological effects.

    Enzyme Inhibition Studies and Kinetic Analysis

    Enzyme inhibition is a primary mechanism through which many pyrazole (B372694) derivatives exert their therapeutic effects. Extensive in vitro studies have focused on their ability to selectively target enzymes involved in inflammation, metabolic regulation, and cell cycle control.

    Cyclooxygenase-2 (COX-2) Inhibition: A significant body of research has focused on pyrazole derivatives as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain. The selective inhibition of COX-2 over COX-1 is a desirable trait to reduce gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Numerous pyrazole-based compounds have been synthesized and evaluated for their COX-2 inhibitory activity. For instance, certain pyrazole-pyridazine hybrids have demonstrated potent COX-2 inhibition, with some derivatives showing higher activity than the well-known COX-2 inhibitor, celecoxib. nih.gov Kinetic analyses often reveal that these compounds act as competitive inhibitors, binding to the active site of the COX-2 enzyme. researchgate.net The selectivity index (SI), calculated as the ratio of IC50 for COX-1 to IC50 for COX-2, is a critical parameter, with higher values indicating greater selectivity for COX-2. researchgate.netacs.org

    Table 1: In Vitro COX-2 Inhibitory Activity of Selected Pyrazole Derivatives

    Compound/DerivativeCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Reference
    Pyrazole-pyridazine hybrid 5f1.50-- nih.gov
    Pyrazole-pyridazine hybrid 6f1.15-- nih.gov
    Pyrazolyl-thiazolidinone 16a--134.6 acs.org
    Bipyrazole derivative 410.72-- dovepress.com
    Celecoxib (Reference)0.0415>375 researchgate.netacs.org

    α-Glucosidase and α-Amylase Inhibition: Derivatives of pyrazole have also been identified as promising inhibitors of α-glucosidase and α-amylase, enzymes that play a crucial role in carbohydrate digestion and glucose absorption. nih.gov Inhibition of these enzymes is a validated strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. beilstein-journals.orgnih.gov Various studies have reported novel pyrazole-based heterocyclic compounds with potent α-glucosidase inhibitory activity, sometimes exceeding that of the standard drug acarbose. nih.govnih.gov Kinetic studies have revealed that these compounds can act as non-competitive inhibitors, suggesting they bind to a site other than the enzyme's active site. nih.gov

    Table 2: In Vitro α-Glucosidase Inhibitory Activity of Selected Pyrazole Derivatives

    Compound/Derivativeα-Glucosidase IC50 (µM)α-Amylase IC50 (µg/mL)Reference
    Pyrazole-imidazopyridine hydrazone 8m5.00 (µg/mL)15 nih.gov
    Acyl pyrazole sulfonamide 5b20.40- nih.gov
    Pyrazole derivative FMBA9.23- nih.gov
    Acarbose (Reference)259- nih.gov

    Protein Kinase Inhibition: The pyrazole and pyrazolopyridine scaffolds are integral to the design of numerous protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy. ijnrd.org These compounds target various kinases involved in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. Targets for pyrazolylpyridine derivatives include Aurora kinases, c-Met, Janus kinases (JNKs), and epidermal growth factor receptor (EGFR). frontiersin.orgnih.govnih.govacs.org For example, 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives have been developed as inhibitors of Aurora-A kinase. frontiersin.org Other studies have identified pyrazole derivatives that potently inhibit PIM-1 kinase, a key regulator of apoptosis and cell cycle progression in liver cancer. mdpi.com The inhibitory concentration (IC50) values for these compounds are often in the nanomolar range, indicating high potency. nih.govmdpi.com

    Table 3: In Vitro Protein Kinase Inhibitory Activity of Selected Pyrazolylpyridine Derivatives

    Compound/DerivativeTarget KinaseIC50Reference
    Pyrazolo[3,4-b]pyridine 5ac-Met4.27 nM nih.gov
    Pyrazolo[3,4-b]pyridine 5bc-Met7.95 nM nih.gov
    Pyrazolyl pyridine (B92270) conjugate 9PIM-120.4 nM mdpi.com
    3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole 8aJNK30.227 µM nih.gov
    Pyrazole derivative 4aEGFR0.31 µM nih.gov

    Receptor Binding Assays and Mechanistic Insights

    Receptor binding assays are fundamental in pharmacology for determining the affinity and selectivity of a compound for a specific receptor. These assays typically use a radiolabeled ligand that is known to bind to the target receptor. By measuring the ability of a test compound, such as a pyrazolylpyridine derivative, to displace the radiolabeled ligand, researchers can determine its binding affinity (Ki) and concentration-dependent inhibition (IC50). researchgate.net

    Studies on pyrazolopyridine derivatives have demonstrated their activity as competitive antagonists at adenosine (B11128) A1 receptors in rat cerebral cortical membranes. nih.gov These investigations utilized [35S]GTPγS binding assays, which measure the activation of G-protein coupled receptors. The results showed that the pyrazolopyridine compounds shifted the concentration-response curve of the adenosine A1 agonist to the right without altering the maximal response, a characteristic of competitive antagonism. nih.gov Other research has shown that certain pyrazolopyridine anxiolytics competitively inhibit the binding of [3H]-flunitrazepam to benzodiazepine (B76468) binding sites, with selectivity for the Type 1 benzodiazepine site found predominantly in the cerebellum. nih.gov These mechanistic insights, derived from receptor binding assays, are crucial for understanding the neuropharmacological effects of this class of compounds.

    Cellular Uptake and Intracellular Distribution Methodologies

    Understanding how a compound enters a cell and where it localizes is crucial for interpreting its biological activity. While specific studies detailing the cellular uptake and distribution of 3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine are not prevalent, general methodologies applied to small molecule inhibitors, particularly heterocyclic compounds, provide a framework for such investigations.

    A common approach involves quantitative analysis using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). nih.govacs.org This method allows for the accurate determination of intracellular drug concentrations after incubating cells with the compound. It can be used to assess dose- and time-dependence of uptake, cell permeability, and nonspecific binding. researchgate.netdovepress.com

    Fluorescence-based methods are also widely used. frontiersin.org If the compound is intrinsically fluorescent, its uptake and distribution can be visualized directly using confocal fluorescence microscopy. beilstein-journals.org This technique provides qualitative spatial information, revealing whether the compound accumulates in specific organelles like the mitochondria or lysosomes, or if it is distributed throughout the cytoplasm or nucleus. acs.orgopenaccessjournals.com For non-fluorescent compounds, a fluorescent dye can be conjugated to the molecule of interest, although this modification can potentially alter its uptake properties. frontiersin.org Flow cytometry offers a high-throughput, quantitative measurement of the total fluorescence associated with a cell population but does not provide subcellular localization information. frontiersin.org

    Radiolabeling is another powerful technique. nih.govrsc.org By synthesizing a derivative of the compound with a radioisotope such as Iodine-131 ([131I]) or Fluorine-18 ([18F]), its cellular uptake and subsequent in vivo biodistribution can be tracked with high sensitivity. nih.gov This method has been applied to pyrazole derivatives to evaluate their accumulation in tumor cells, providing insights for their potential use as imaging agents or targeted radiotherapeutics. rsc.org

    In Vitro Efficacy Studies in Biological Systems

    In vitro efficacy studies in relevant biological systems are essential to confirm that target engagement translates into a functional cellular response. For pyrazolylpyridine derivatives, these studies often involve cell-based models to investigate the modulation of specific signaling pathways and the resulting physiological outcomes, such as anti-inflammatory or antiproliferative effects.

    Investigations into Anti-inflammatory Mechanisms in Cell-Based Models

    The anti-inflammatory properties of pyrazole derivatives, largely attributed to their COX-2 inhibitory activity, have been further investigated in cell-based assays. A key model involves using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, which mimic an inflammatory state. nih.gov In these models, treatment with pyrazole derivatives has been shown to significantly inhibit the production of key pro-inflammatory mediators.

    Studies have demonstrated that pyrazole-pyridazine hybrids can suppress the generation of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE-2) in LPS-stimulated macrophages. nih.gov The reduction in PGE-2 levels is a direct downstream consequence of COX-2 inhibition. The modulation of cytokines like TNF-α and IL-6 suggests that these compounds may also interfere with other inflammatory signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammatory gene transcription. researchgate.netdovepress.com

    Exploration of Antiproliferative Mechanisms in Cell Lines

    The potential of pyrazolylpyridine derivatives as anticancer agents has been extensively explored in a variety of human cancer cell lines, including those from liver (HepG2), breast (MCF-7), colon (HCT-116), and lung (A549) cancers. nih.gov These studies typically first establish the cytotoxic potential of the compounds by determining their IC50 values.

    Table 4: In Vitro Antiproliferative Activity of Selected Pyrazole and Pyrazolylpyridine Derivatives

    Compound/DerivativeCell LineIC50 (µM)Reference
    Pyrazolo[3,4-b]pyridine 5aHepG-23.42 nih.gov
    Pyrazolo[3,4-b]pyridine 5bHepG-23.56 nih.gov
    Pyrazolyl-thiazole 18fMCF-76.25 acs.org
    Pyridine-dihydrothiazole 13aHepG29.5 (µg/mL)
    Polysubstituted pyrazole 59HepG22

    Mechanistic studies delve deeper into how these compounds inhibit cell proliferation. For kinase-inhibiting derivatives, antiproliferative effects are often linked to the disruption of oncogenic signaling pathways. nih.govmdpi.com Further investigations using techniques like flow cytometry have shown that these compounds can induce cell cycle arrest, often at the G1 phase. Moreover, many pyrazole derivatives have been found to trigger apoptosis, or programmed cell death. mdpi.com This is often confirmed by measuring the activation of key apoptotic proteins, such as caspases (e.g., caspase-3), and observing changes in the levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. mdpi.com

    In Vivo Proof-of-Concept Studies in Animal Models (Focus on mechanistic action, not clinical outcomes)

    Detailed in vivo proof-of-concept studies focusing on the specific mechanistic action of this compound in animal models are not extensively documented in publicly available scientific literature. Research on pyrazole-containing compounds often involves in vivo assessments; however, specific data for this particular chemical structure remains limited. rjeid.com

    Information regarding the evaluation of specific pharmacodynamic markers for this compound in preclinical models is not available in the reviewed scientific literature. Such studies would be crucial to understand the compound's engagement with its biological target in a living organism and to establish a dose-response relationship.

    There is a lack of published research investigating the mechanism of action of this compound at the organismal level. While broader classes of pyrazole derivatives have been studied for various therapeutic effects, the specific pathways modulated by this compound in a whole-animal context have not been elucidated in the available literature. rsc.org

    Structure-Activity Relationship (SAR) Studies for Identified Biological Targets

    While direct Structure-Activity Relationship (SAR) studies for this compound are not widely published, analysis of related pyrazole-pyridine analogs provides valuable insights into the structural requirements for activity at various biological targets. The pyrazole ring is a versatile scaffold in medicinal chemistry, and its substitution patterns significantly influence pharmacological effects. nih.govrsc.org

    In a series of pyrazol-4-yl-pyridine derivatives developed as positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) receptor M4, subtle chemical modifications were shown to impact potency. For instance, compounds bearing a cyano moiety on the pyridine ring generally exhibited improved potency compared to their methylated counterparts. nih.gov Furthermore, N-alkylation of a lactam functionality within the core structure with a methyl group or a fluoroalkyl chain also led to a slight improvement in potency. nih.gov These findings suggest that both the electronic properties of the pyridine ring and the nature of substituents on other parts of the scaffold are critical for activity.

    For pyrazolo[4,3-c]pyridines designed as inhibitors of the PEX14–PEX5 protein–protein interaction, the substitution on the pyrazole ring was found to be a key determinant of activity. The position of substituents on the pyrazole ring was critical, with N-1 substituted analogs showing activity while N-2 regioisomers were significantly less active or inactive. acs.org Specifically, the absence of a substituent at the N-1 position of the pyrazole resulted in a decreased ability to disrupt the protein-protein interaction. acs.org

    The general SAR trends for pyrazole-containing compounds indicate that the pyrazole ring itself can be crucial for binding to target proteins, and in some cases, it facilitates better binding of the drug molecule to the receptor pocket. nih.gov

    The following tables summarize SAR data from related pyrazole-pyridine analogs, which can offer predictive insights for this compound.

    Table 1: SAR of Pyrazol-4-yl-pyridine Derivatives as M4 PAMs nih.gov

    Compound IDPyridine Core MoietyLactam N-substituentM4 EC50 (nmol/L)
    8 CyanoH202
    9 CyanoMethylNot specified
    10 MethylHNot specified
    11 MethylMethylNot specified
    12 CyanoFluoroethyl33
    13 CyanoFluoropropylNot specified

    Table 2: SAR of Pyrazolo[4,3-c]pyridine Analogs as PEX14–PEX5 Inhibitors acs.org

    Compound IDPyrazole N-1 SubstituentPEX5 Interaction Disruption
    1 PresentActive
    2 (N-2 regioisomer) Present (at N-2)Modest to no activity
    3 Absent (H)Slightly decreased ability
    4 HydroxyethylNo superior activity compared to 1

    Advanced Analytical and Characterization Methodologies for 3 1,3 Dimethyl 1h Pyrazol 5 Yl Pyridine

    High-Resolution Mass Spectrometry (HRMS) for Compound Confirmation

    High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of 3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different molecular formulas. This technique provides strong evidence for the compound's identity by comparing the experimentally measured exact mass with the theoretically calculated mass.

    For this compound (Molecular Formula: C₁₀H₁₁N₃), the theoretical exact mass of the protonated molecule [M+H]⁺ is calculated. Experimental determination via methods like Electrospray Ionization (ESI) combined with a Time-of-Flight (TOF) analyzer would be expected to yield a value in very close agreement, thus confirming the molecular formula. rsc.orgrsc.orguva.nldergipark.org.tr

    Table 1: Exemplary HRMS Data Presentation This table is illustrative of how HRMS data for the target compound would be presented.

    Parameter Value
    Molecular Formula C₁₀H₁₁N₃
    Ion [M+H]⁺
    Calculated m/z 174.1026
    Measured m/z 174.102x

    Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation (1D and 2D methods)

    Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the precise molecular structure of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals.

    1D NMR (¹H and ¹³C): ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The spectrum would show distinct signals for the pyridine (B92270) ring protons, the pyrazole (B372694) ring proton, and the two methyl groups. ¹³C NMR reveals the number of unique carbon atoms and their chemical environments. rsc.org

    2D NMR: Techniques like COSY (Correlation Spectroscopy) establish ¹H-¹H coupling relationships, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the pyridine and pyrazole rings and confirming the substitution pattern.

    Table 2: Predicted ¹H NMR Chemical Shifts for this compound Assignments are predictive and based on typical chemical shifts for similar structural motifs.

    Proton Multiplicity Predicted Chemical Shift (δ, ppm)
    Pyridine H-2 Doublet of doublets (dd) ~8.6
    Pyridine H-6 Doublet (d) ~8.5
    Pyridine H-4 Doublet of triplets (dt) ~7.8
    Pyridine H-5 Doublet of doublets (dd) ~7.3
    Pyrazole H-4 Singlet (s) ~6.2
    N-CH₃ Singlet (s) ~3.8

    Table 3: Predicted ¹³C NMR Chemical Shifts for this compound Assignments are predictive and based on typical chemical shifts for similar structural motifs.

    Carbon Predicted Chemical Shift (δ, ppm)
    Pyrazole C-5 ~148
    Pyridine C-2 ~147
    Pyridine C-6 ~146
    Pyrazole C-3 ~140
    Pyridine C-4 ~134
    Pyridine C-3 ~127
    Pyridine C-5 ~123
    Pyrazole C-4 ~105
    N-CH₃ ~37

    X-ray Crystallography for Solid-State Structure Determination

    X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking. This technique offers an unambiguous confirmation of the molecule's connectivity and conformation in the crystalline form. nih.govnih.gov

    For a compound like this compound, a crystallographic study would confirm the planarity of the pyrazole and pyridine rings and determine the dihedral angle between them. nih.gov

    Table 4: Representative Crystallographic Data for a Pyrazole Derivative This table showcases typical parameters obtained from an X-ray diffraction experiment on a related compound, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. nih.gov

    Parameter Value
    Empirical Formula C₈H₁₃N₃O
    Crystal System Orthorhombic
    Space Group P bca
    a (Å) 14.452 (5)
    b (Å) 33.390 (7)
    c (Å) 7.4354 (15)
    V (ų) 3588.0 (16)
    Z 16

    Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

    Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.govnih.gov For this compound, the spectra would be dominated by vibrations associated with the aromatic pyridine and pyrazole rings, as well as the C-H bonds of the rings and methyl groups. aps.orgrsc.orgresearchgate.net

    Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. nih.gov

    Aromatic C=C and C=N stretching: Strong bands in the 1400–1650 cm⁻¹ region are characteristic of the pyridine and pyrazole rings. derpharmachemica.com

    Aliphatic C-H stretching/bending: Vibrations from the methyl groups appear in the 2850–3000 cm⁻¹ (stretching) and 1375–1465 cm⁻¹ (bending) regions. derpharmachemica.com

    Ring breathing/deformation modes: A series of sharp peaks, often in the fingerprint region (below 1400 cm⁻¹), correspond to in-plane and out-of-plane deformations of the heterocyclic rings. derpharmachemica.commdpi.com

    Table 5: Key Vibrational Modes for this compound

    Vibrational Mode Technique Expected Wavenumber (cm⁻¹)
    Aromatic C-H Stretch IR, Raman 3000 - 3150
    Aliphatic C-H Stretch IR, Raman 2850 - 3000
    C=C / C=N Ring Stretch IR, Raman 1400 - 1650
    CH₃ Asymmetric/Symmetric Bending IR, Raman 1375 - 1465

    Chromatographic Techniques (HPLC, GC) for Purity Assessment and Mixture Analysis

    Chromatographic methods are essential for assessing the purity of synthesized this compound and for analyzing its presence in complex mixtures. researchgate.net

    High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile compounds. For purity assessment, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an acid modifier like formic acid, would likely be employed. A UV detector would be suitable for detection due to the aromatic nature of the compound. mdpi.com

    Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Given its structure, this compound could potentially be analyzed by GC, likely using a polar capillary column. The sample is vaporized and carried by an inert gas through the column, with separation based on boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) could be used for detection.

    Table 6: Exemplary HPLC Method for Purity Analysis

    Parameter Condition
    Instrument High-Performance Liquid Chromatograph
    Column C18 (e.g., 4.6 x 150 mm, 5 µm)
    Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
    Flow Rate 1.0 mL/min
    Detection UV at 254 nm

    Elemental Analysis Techniques (e.g., CHNS)

    Elemental analysis provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimental results are compared against the theoretical percentages calculated from the molecular formula (C₁₀H₁₁N₃). A close match between the experimental and theoretical values (typically within ±0.4%) serves as fundamental proof of the compound's elemental composition and purity.

    Table 7: Elemental Analysis Data for C₁₀H₁₁N₃

    Element Theoretical % Found % (Typical Experimental Result)
    Carbon (C) 69.34 69.3x
    Hydrogen (H) 6.40 6.4x

    Future Directions and Emerging Research Avenues for 3 1,3 Dimethyl 1h Pyrazol 5 Yl Pyridine

    Exploration of Novel and More Efficient Synthetic Pathways

    While established methods for synthesizing pyrazole-pyridine systems exist, ongoing research aims to develop more efficient, cost-effective, and environmentally benign synthetic routes. The focus is on improving yields, reducing reaction times, and minimizing waste through innovative chemical strategies.

    Key research avenues include:

    Catalyst-Free and Green Synthesis: Exploring reaction conditions that eliminate the need for catalysts or utilize eco-friendly alternatives is a major goal. researchgate.net Techniques such as microwave-assisted synthesis and reactions in green solvents (e.g., water or ionic liquids) are being investigated to shorten reaction times and reduce environmental impact. mdpi.com

    Phase Transfer Catalysis (PTC): The use of PTC, potentially assisted by ultrasound, offers a promising method for accelerating reactions between reactants in different phases. This technique can lead to higher yields and milder reaction conditions, contributing to a more efficient synthesis of the target molecule and its derivatives. researchgate.net

    Flow Chemistry: Continuous flow synthesis provides advantages in terms of safety, scalability, and process control. Adapting the synthesis of 3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine to a flow chemistry setup could enable more efficient and reproducible production, particularly for larger-scale applications.

    Table 1: Comparison of Synthetic Methodologies for Pyrazole (B372694) Synthesis

    Methodology Key Advantages Potential for Improvement Relevant Findings
    Multicomponent Reactions High atom economy, reduced steps, operational simplicity. Requires careful optimization of reaction conditions and reactant compatibility. Efficiently affords desired products in high yields (83-94%) under mild conditions. nih.gov
    Microwave-Assisted Synthesis Rapid reaction times, often higher yields, improved purity. Specialized equipment required; scalability can be a challenge. Enables high-yield, regioselective synthesis of related pyrazolo[3,4-b]pyridines in short reaction times. mdpi.com
    Phase Transfer Catalysis Milder reaction conditions, use of inexpensive reagents, suitable for large-scale synthesis. Catalyst selection is crucial; potential for catalyst contamination in the product. A novel synthetic route for related pyrazoles has been developed using PTC and ultrasound. researchgate.net
    Heterogeneous Catalysis Easy catalyst separation and reusability, environmentally friendly. Can have lower activity compared to homogeneous catalysts. Mesoporous SiO2-Al2O3 has been shown to be an efficient and reusable catalyst for pyrazole synthesis. jchemlett.com

    Design of Advanced Derivatives with Tunable Properties

    The this compound scaffold is an ideal candidate for derivatization to fine-tune its physicochemical and biological properties. By systematically modifying substituents on both the pyrazole and pyridine (B92270) rings, researchers can develop advanced derivatives for specific applications.

    Future design strategies will likely focus on:

    Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are crucial for understanding how different functional groups at various positions on the scaffold influence its activity. For instance, optimization of substituents has led to the development of potent c-Jun N-terminal kinase (JNK) inhibitors from a 4-(pyrazol-3-yl)-pyridine series. nih.gov

    Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can modulate properties such as potency, selectivity, and metabolic stability. This strategy has been employed to optimize pyrazole-based inhibitors by modifying substituents to enhance biological activity. nih.govnih.gov

    Introduction of Pharmacophores: Incorporating known pharmacophores, such as trifluoromethyl or halogen groups, can enhance biological activity. The introduction of a pyridine unit into a pyrazole oxime ether structure, for example, was shown to vitally improve the biological activity spectra of the resulting derivatives. nih.gov

    Computational Modeling: In silico design and molecular modeling will play an increasingly important role in predicting the properties of novel derivatives before their synthesis. This approach saves time and resources by prioritizing the most promising candidates for laboratory investigation.

    Table 2: Influence of Substitution on the Properties of Pyrazole-Pyridine Derivatives

    Position of Substitution Type of Substituent Observed Effect on Properties Example Application
    Pyrazole Ring Phenyl, Alkyl groups Modulates biological activity and selectivity. Development of selective inhibitors of JNK3 for neurodegenerative diseases. nih.gov
    Pyridine Ring Halogens (e.g., Fluoro) Can significantly increase potency against biological targets. A 4-fluorophenyl substitution boosted JNK3 potency in a pyrazole-pyridine series. nih.gov
    Pyrazole Ring Azo groups Imparts a wide range of biological activities, including antibacterial and antitumor properties. Synthesis of new azopyrazoles for potential pharmaceutical use. jocpr.com
    General Scaffold Introduction of a second heterocyclic ring Creates hybrid molecules with potentially enhanced or novel activities. Development of pyrazole-tetrazole hybrids with anti-inflammatory properties. mdpi.com

    Integration into Hybrid Material Systems

    The unique electronic and coordination properties of the this compound moiety make it an attractive building block for the development of advanced hybrid materials.

    Emerging research in this area includes:

    Molecular Hybrids: The strategy of molecular hybridization involves combining the pyrazole-pyridine scaffold with other heterocyclic systems, such as thiazole (B1198619) or tetrazole, within a single molecule. mdpi.comnih.gov This approach can lead to compounds with synergistic or novel biological activities, such as enhanced antioxidant or anti-inflammatory properties. mdpi.comnih.gov

    Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in both the pyrazole and pyridine rings can act as coordination sites for metal ions. This makes the molecule a suitable ligand for the construction of coordination polymers and MOFs. These materials have potential applications in gas storage, separation, and catalysis.

    Functional Dyes and Sensors: By attaching chromophoric or fluorophoric groups to the scaffold, it is possible to create novel dyes with tunable photophysical properties. Furthermore, the coordinating ability of the molecule could be exploited to design chemosensors for the detection of specific metal ions.

    Role in Drug Discovery Lead Optimization and Mechanistic Elucidation of Action (Focus on research process)

    The pyrazole-pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. nih.govmdpi.com Future research will continue to leverage this scaffold in drug discovery, with a strong focus on the process of lead optimization and understanding the mechanism of action.

    The research process involves several key stages:

    Hit-to-Lead Identification: Following initial screening, promising "hit" compounds containing the this compound core are identified. The initial phase of optimization focuses on confirming activity and exploring the immediate chemical space around the hit to establish a preliminary SAR. youtube.com

    Lead Optimization: This iterative process aims to improve the properties of the lead compound to generate a clinical candidate. altasciences.com It involves a multidisciplinary effort:

    Potency and Selectivity Enhancement: Medicinal chemists synthesize a library of analogues to systematically probe the SAR, aiming to maximize potency against the desired target while minimizing activity against other targets to reduce potential side effects. nih.govnih.gov

    ADME Profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of the compounds are evaluated. altasciences.com Modifications are made to improve metabolic stability, oral bioavailability, and other pharmacokinetic parameters.

    Toxicity Reduction: Potential toxic liabilities, such as the formation of reactive metabolites, are identified and designed out of the molecule. youtube.com

    Mechanistic Elucidation: Once a potent and optimized compound is developed, further studies are conducted to understand precisely how it interacts with its biological target at a molecular level. This can involve techniques like X-ray crystallography of the compound bound to its target protein, as well as various biochemical and cellular assays. This knowledge is invaluable for understanding the biological effects and for the rational design of next-generation compounds.

    For example, the optimization of pyrazole-based JNK inhibitors involved modifying five different substituents to achieve high potency and selectivity, coupled with favorable pharmacokinetic profiles and brain penetration for treating CNS diseases. nih.gov This type of systematic, data-driven optimization process will be central to future drug discovery efforts involving the this compound scaffold. altasciences.com

    Application in Sustainable Chemistry and Catalysis Development

    The principles of sustainable or "green" chemistry are increasingly influencing the direction of chemical research. The this compound structure has potential applications in this area, both as a target for sustainable synthesis and as a component of novel catalytic systems.

    Future research directions include:

    Development of Reusable Catalysts: The pyrazole-pyridine moiety can serve as a bidentate ligand for transition metals. By immobilizing these metal complexes on solid supports, such as silica (B1680970) or magnetic nanoparticles, it is possible to create heterogeneous catalysts. rsc.org These catalysts are easily separated from the reaction mixture and can be reused multiple times, reducing waste and cost. jchemlett.com

    Organocatalysis: Derivatives of this compound could be designed to function as organocatalysts, which are metal-free small organic molecules that can catalyze chemical reactions. This avoids the use of often toxic and expensive heavy metals.

    Biocatalysis: Exploring the use of enzymes to perform selective transformations on the pyrazole-pyridine scaffold could lead to highly efficient and environmentally friendly synthetic routes for producing valuable derivatives.

    Q & A

    Q. What are the recommended synthetic routes for 3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine, and how can reaction conditions be optimized?

    • Methodological Answer : The synthesis often involves coupling reactions between pyrazole and pyridine derivatives. For example, copper-catalyzed cycloaddition or cross-coupling reactions can be employed to attach the 1,3-dimethylpyrazole moiety to the pyridine ring. Optimization includes adjusting solvent systems (e.g., DMSO for solubility), temperature (elevated for reaction efficiency), and catalyst loading (e.g., CuSO₄ with sodium ascorbate for click chemistry). Reaction progress should be monitored via TLC or LC-MS .

    Q. Example Data :

    Reaction ComponentCondition
    CatalystCuSO₄ (5 mol%)
    SolventDMSO
    Temperature80°C

    Q. Which spectroscopic techniques are critical for characterizing this compound?

    • Methodological Answer :
    • ¹H/¹³C NMR : Assigns proton and carbon environments. For instance, the pyrazole methyl groups typically resonate at δ 2.3–2.5 ppm, while pyridine protons appear downfield (δ 7.5–8.5 ppm) .
    • HRMS : Confirms molecular ion mass (e.g., calculated [M+H]⁺ = 227.1027; observed = 227.1024) .
    • XRD : Resolves crystal packing and bond angles using programs like SHELXL for refinement .

    Q. What precautions are necessary when handling this compound in the laboratory?

    • Methodological Answer :
    • Storage : Keep in inert atmospheres (argon/nitrogen) at 2–8°C to prevent degradation .
    • Safety : Use PPE (gloves, goggles) due to potential respiratory and dermal irritation. Avoid contact with strong oxidizers .

    Advanced Research Questions

    Q. How can X-ray crystallography using SHELX software resolve ambiguities in the molecular structure?

    • Methodological Answer : SHELXL refines crystallographic data by iteratively adjusting atomic coordinates and thermal parameters. For example, hydrogen bonding networks between the pyrazole and pyridine moieties can be resolved via electron density maps. Disordered regions (e.g., methyl group rotations) are modeled using PART instructions. R-factors below 5% indicate high reliability .

    Q. Example Refinement Metrics :

    ParameterValue
    R₁ (all data)4.2%
    wR₂ (refined)10.1%

    Q. What strategies address discrepancies in spectroscopic data during structural elucidation?

    • Methodological Answer :
    • Tautomerism Analysis : If NMR shows unexpected peaks (e.g., multiple pyrazole proton signals), variable-temperature NMR can identify tautomeric equilibria.
    • Impurity Profiling : LC-MS/MS detects byproducts (e.g., unreacted starting materials).
    • DFT Calculations : Predict NMR chemical shifts to compare with experimental data .

    Q. What in silico methods predict the compound’s pharmacokinetic properties and target interactions?

    • Methodological Answer :
    • Molecular Docking : Screens against kinase targets (e.g., RIP3 kinase) using AutoDock Vina. The pyridine ring’s electron-rich regions may form π-π interactions with aromatic residues in binding pockets .
    • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability. For this compound, predicted logP ≈ 2.1 suggests moderate membrane permeability .

    Data Contradiction Analysis

    Q. How should researchers resolve conflicting crystallographic and spectroscopic data for this compound?

    • Methodological Answer : Cross-validate using complementary techniques:
    • If XRD suggests planar pyridine but NMR indicates distortion, check for solvent effects in crystallography (e.g., lattice forces flattening the ring).
    • Compare DFT-optimized gas-phase structures with experimental data to isolate environmental impacts .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.